

CAS number and molecular structure of Diphenyl N-cyanocarbonimidate.

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenyl N-cyanocarbonimidate*

Cat. No.: *B1361328*

[Get Quote](#)

An In-depth Technical Guide to **Diphenyl N-cyanocarbonimidate** for Researchers and Drug Development Professionals

Introduction

Diphenyl N-cyanocarbonimidate is an organic compound belonging to the class of cyanocarbonimidates.^[1] It is a versatile reagent in organic synthesis, primarily utilized as an intermediate for the creation of various heterocyclic compounds, some of which exhibit biological activity relevant to pharmaceutical and agrochemical research.^{[1][2]} At room temperature, it presents as a white to off-white crystalline powder and is generally stable under ambient conditions, though it can degrade with prolonged exposure to moisture or high temperatures.^[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility for professionals in drug development.

Chemical and Physical Properties

The fundamental properties of **Diphenyl N-cyanocarbonimidate** are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	79463-77-7	[1] [3] [4] [5]
Molecular Formula	C ₁₄ H ₁₀ N ₂ O ₂	[1] [3] [4]
Molecular Weight	238.24 g/mol	[3] [4]
Appearance	White to off-white fluffy powder	[1] [3]
Melting Point	155-158 °C	[3]
Solubility	Insoluble in water; Soluble in THF, propan-2-ol	[1] [3]
SMILES	<chem>C1=CC=C(C=C1)OC(=NC#N)OC2=CC=CC=C2</chem>	[1]
InChI Key	SLIKWVTWIGHFJE-UHFFFAOYSA-N	[1] [3]

Synthesis and Experimental Protocols

The synthesis of **Diphenyl N-cyanocarbonimidate** can be achieved through several methods. The most commonly cited method involves the reaction of a carbodiimide with a cyanogen halide.

Experimental Protocol: Synthesis from Diphenylcarbodiimide

This protocol is based on the general synthesis description found in the literature.[\[1\]](#)

Objective: To synthesize **Diphenyl N-cyanocarbonimidate**.

Materials:

- Diphenylcarbodiimide
- Cyanogen chloride
- Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

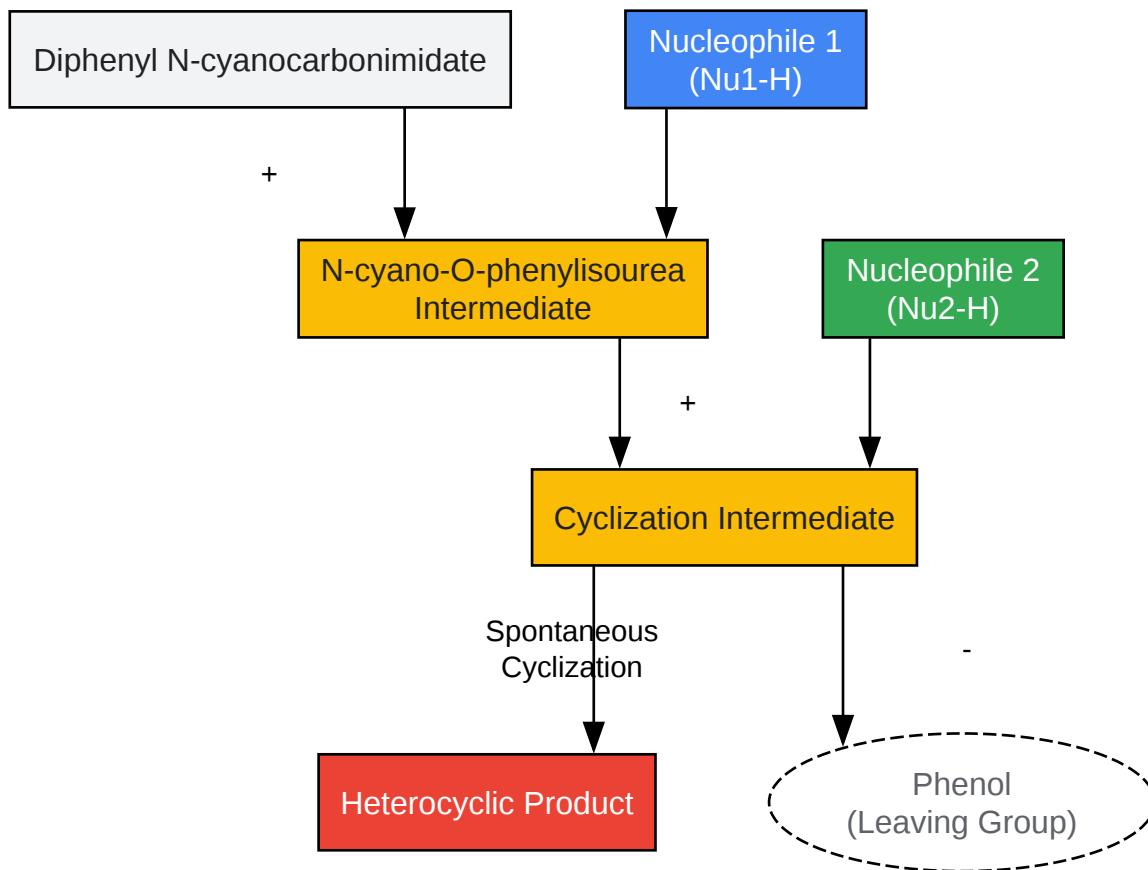
- Reaction vessel equipped with a stirrer and a means for temperature control
- Purification apparatus (e.g., for crystallization or chromatography)

Procedure:

- In a clean, dry reaction vessel, dissolve diphenylcarbodiimide in an anhydrous aprotic solvent such as dichloromethane under an inert atmosphere.
- Cool the solution to a controlled temperature, typically 0-5 °C.
- Slowly add cyanogen chloride to the stirred solution. The reaction is exothermic and the temperature should be carefully monitored and maintained.
- After the addition is complete, allow the reaction mixture to stir for a specified period at a controlled temperature until the reaction is complete (monitored by techniques like TLC or HPLC).
- Upon completion, the reaction mixture is worked up. This may involve washing with water or brine to remove any water-soluble byproducts.
- The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate).
- The solvent is removed under reduced pressure to yield the crude product.
- The crude **Diphenyl N-cyanocarbonimidate** is then purified, typically by recrystallization from a suitable solvent system to yield a white to off-white solid.[\[1\]](#)

Applications in Organic Synthesis and Drug Development

Diphenyl N-cyanocarbonimidate serves as a valuable building block for the synthesis of a variety of heterocyclic compounds.[\[2\]](#)[\[6\]](#) Its utility stems from its reactivity towards nucleophiles, which allows for the sequential introduction of two different nucleophilic groups.


This reagent has been employed in the preparation of:

- N-substituted 2-amino-4H-3,1-benzoxazines
- Cyanoguanidine derivatives
- Oxadiazoles
- Substituted dihydro-4(3H)-pyrimidinones and imidazolidin-5-ones[2][6]

The general reaction involves an initial addition of a nucleophile to form an N-cyano-O-phenylisourea intermediate. A second nucleophile can then displace the phenol group, leading to an intermediate that spontaneously cyclizes to form the desired heterocyclic ring system.[2][6] This stepwise approach allows for the synthesis of a diverse range of heterocyclic structures, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules.

Reaction Workflow and Visualization

The synthetic utility of **Diphenyl N-cyanocarbonimidate** is best illustrated by its sequential reaction with two nucleophiles to generate heterocyclic products. The workflow below outlines this general transformation.

[Click to download full resolution via product page](#)

Caption: General reaction pathway of **Diphenyl N-cyanocarbonimidate**.

Safety and Handling

Diphenyl N-cyanocarbonimidate is considered a moderately hazardous chemical.^[1] It can cause irritation upon contact with the skin and mucous membranes.^[1] Inhalation of its dust may lead to respiratory discomfort.^[1]

- Hazard Statements: H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long-lasting effects).^[3]
- Precautionary Statements: P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P501 (Dispose of contents/container to an approved waste disposal plant).^[3]

It is recommended to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment, including gloves and safety glasses. It is sensitive to moisture and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[\[1\]](#) [\[3\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Diphenyl N-cyanocarbonimidate | 79463-77-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. The Chemistry of Diphenyl N-Cyanocarbonimidate - UCL Discovery [discovery.ucl.ac.uk]
- To cite this document: BenchChem. [CAS number and molecular structure of Diphenyl N-cyanocarbonimidate.]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1361328#cas-number-and-molecular-structure-of-diphenyl-n-cyanocarbonimidate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com